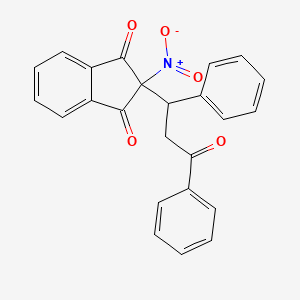
5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as DCT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the thiazole family and has been found to exhibit promising biological activities, including antimicrobial, antifungal, and anticancer properties. In
作用机制
The exact mechanism of action of 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one may exert its antimicrobial and antifungal effects by disrupting the cell membrane integrity of the microorganisms. It has also been proposed that 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one may inhibit the DNA synthesis and cell division of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. It has also been found to induce apoptosis in cancer cells by inhibiting DNA synthesis and cell division. In addition, 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been reported to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the major advantages of using 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of new drugs against a wide range of microorganisms. Another advantage is its anticancer activity, which can be used to test the efficacy of new cancer drugs. However, one of the limitations of using 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments is its potential cytotoxicity towards normal cells. It is important to carefully evaluate the dose and duration of exposure to 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in order to minimize its toxic effects.
未来方向
There are several future directions for research on 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. One potential direction is to explore its potential as a topical antimicrobial and antifungal agent. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to elucidate the exact mechanism of action of 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one and to evaluate its potential toxicity towards normal cells. Finally, the development of new synthesis methods for 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one may lead to the discovery of more potent analogs with improved therapeutic properties.
合成方法
The synthesis of 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 4-methyl-1-piperazinecarboxylic acid hydrazide in the presence of thionyl chloride to form the corresponding hydrazone. The hydrazone is then cyclized with Lawesson's reagent to produce 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. The overall yield of this synthesis method is reported to be around 70%.
科学研究应用
5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative strains. It has also been shown to have antifungal activity against several fungi, including Candida albicans. In addition, 5-(2,4-dichlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer cells.
属性
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3OS/c1-19-4-6-20(7-5-19)15-18-14(21)13(22-15)8-10-2-3-11(16)9-12(10)17/h2-3,8-9H,4-7H2,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYWSHAXQRDHTG-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disubstituted aryl-Me ATX inhibitor 2 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)



![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)
